![molecular formula C10H15Cl B2683398 1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane CAS No. 2287319-47-3](/img/structure/B2683398.png)
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane
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Description
“1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of BCP derivatives often involves the reactions of [1.1.1]propellane with nucleophiles or radicals . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The reactions of [1.1.1]propellane with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .Chemical Reactions Analysis
The broad reactivity profile of [1.1.1]propellane derives from the delocalization of electron density within the cage upon reaction . This reactivity profile enables reactions with nucleophiles, radicals, and electrophiles .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKWQCGRYIGITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane |
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